(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone
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Overview
Description
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone is a complex organic compound characterized by the presence of a bromine atom, methoxy groups, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the 5-bromo-2-methoxyphenyl precursor
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imino group to an amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imino group may interact with enzymes or receptors, while the bromine and methoxy groups could influence the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone: Unique due to the presence of both imino and lambda6-sulfanone groups.
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfanone.
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfone: Contains a sulfone group, which may alter its chemical reactivity and biological activity.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the lambda6-sulfanone moiety, in particular, distinguishes it from other similar compounds and may contribute to its distinct reactivity and biological effects.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-(2-methoxyethyl)-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-14-5-6-16(12,13)10-7-8(11)3-4-9(10)15-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOWNQHFONZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=N)(=O)C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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